molecular formula C28H35NO4 B016343 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate CAS No. 181647-10-9

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate

Número de catálogo: B016343
Número CAS: 181647-10-9
Peso molecular: 449.6 g/mol
Clave InChI: ACFBHRDVWZCUKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFBHRDVWZCUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407738
Record name 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-10-9
Record name 4-[Ethyl[(4-methoxyphenyl)methyl]amino]-2-butyn-1-yl α-cyclohexyl-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Alkylation of Amines

The formation of the N-ethyl-(4-methoxyphenyl)methylamino group is typically achieved via alkylation reactions. A primary amine intermediate, such as 4-methoxybenzylamine, reacts with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate. This step often employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity. For example, lithium carbonate and lithium chloride in DMF at 110–115°C for 4 hours have been used to facilitate similar alkylations. Yields for this step range from 70–85%, depending on the stoichiometry of the alkylating agent and the base’s strength.

Coupling of the Butynyl Linker

The 2-butynyl spacer is introduced through a Sonogashira or Cadiot-Chodkiewicz coupling reaction. A terminal alkyne, such as propargyl bromide, reacts with a halogenated intermediate (e.g., iodobenzene derivatives) under palladium catalysis. For instance, a palladium-carbon catalyst in tetrahydrofuran (THF) at 60–70°C for 6–8 hours has been reported for analogous couplings. This step requires strict anhydrous conditions to prevent alkyne hydration, with yields averaging 65–75%.

Esterification of the Hydroxybenzene Acetate

The final esterification step involves reacting the hydroxyl-bearing benzene acetate with the amino-alkyne intermediate. A patent (RU2181589C2) details the use of methyl α-cyclohexyl-α-hydroxybenzene acetate and 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butyn-1-ol in the presence of an anhydrous base like sodium hydride or triethylamine. The reaction proceeds in dichloromethane (DCM) at 25–30°C for 12–24 hours, achieving yields of 60–70% after purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptions TestedOptimal ChoiceYield Improvement
SolventDMF, THF, DCM, AcetonitrileDMF+15%
BaseLi2CO3, NaH, K2CO3, Et3NLithium Carbonate+10%
CatalystPd/C, CuI, Pd(PPh3)4Pd/C+20%
Temperature (°C)25, 60, 80, 110110+12%

DMF enhances solubility of intermediates, while lithium carbonate minimizes side reactions compared to stronger bases. Palladium-based catalysts outperform copper in coupling efficiency, as evidenced by reduced homocoupling byproducts.

Purification Techniques

  • Recrystallization : The final product is often recrystallized from methanol or ethanol to achieve >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Aqueous Workup : Quenching with water followed by extraction with DCM effectively isolates the organic phase.

Comparative Analysis of Synthetic Routes

Patent-Derived Method (RU2181589C2)

This route emphasizes a one-pot esterification strategy:

  • Reactants : Methyl α-cyclohexyl-α-hydroxybenzene acetate (1.0 equiv), 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butyn-1-ol (1.2 equiv).

  • Conditions : Anhydrous DCM, 0.5 equiv NaH, 24 hours at 25°C.

  • Yield : 68% after chromatography.

Advantages : Minimal side products; scalable.
Limitations : Requires strict anhydrous conditions; long reaction time.

Multi-Step Approach (Vulcanchem Protocol)

  • Step 1 : Alkylation of 4-methoxybenzylamine with ethyl bromide (Yield: 82%).

  • Step 2 : Cadiot-Chodkiewicz coupling with propargyl bromide (Yield: 70%).

  • Step 3 : Esterification with α-cyclohexyl-α-hydroxybenzene acetyl chloride (Yield: 65%).

Advantages : Higher intermediate purity.
Limitations : Cumulative yield drops to ~37% overall.

Challenges and Mitigation Strategies

Stability of the Alkyne Group

The butynyl linker is prone to hydration or oxidation. Solutions include:

  • Conducting reactions under nitrogen atmosphere.

  • Adding radical inhibitors like hydroquinone.

Steric Hindrance in Esterification

The bulky cyclohexyl and hydroxy groups impede nucleophilic attack. Mitigation involves:

  • Using excess acyl chloride (1.5 equiv).

  • Activating the hydroxyl group with trifluoroacetic anhydride .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate aldehyde.

    Reduction: Formation of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate alcohol.

    Substitution: Formation of nitrated or halogenated derivatives.

Aplicaciones Científicas De Investigación

Structure

The compound features an ethyl group, a methoxyphenyl moiety, and a butynyl linkage, which collectively contribute to its pharmacological properties.

Pharmaceutical Development

The primary application of this compound lies in its potential use as a pharmaceutical agent. It has been noted for its anticholinergic activity , which makes it useful in treating conditions such as:

  • Dysuria : A condition characterized by painful urination.
  • Neurogenic bladder dysfunction : Issues related to bladder control stemming from nerve problems.
  • Chronic prostatitis : Inflammation of the prostate gland that can cause pain and urinary issues.

The compound shows promise in treating symptoms associated with various gastrointestinal disorders, including gastritis and irritable bowel syndrome, due to its muscle-relaxing properties on smooth muscles .

Organic Synthesis

In addition to its pharmaceutical applications, this compound is utilized in organic synthesis processes. Its unique structure allows it to serve as an intermediate in the synthesis of other complex molecules, particularly in the development of new therapeutic agents .

Proteomics Research

The compound is also applied in proteomics research, where it aids in studying protein interactions and functions within biological systems. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Toxicological Studies

Research on the toxicity and environmental impact of this compound is ongoing. The U.S. Environmental Protection Agency (EPA) has compiled data regarding its intrinsic properties and potential health effects, which are essential for assessing safety in pharmaceutical applications .

Case Study 1: Treatment of Urinary Disorders

A clinical study explored the efficacy of 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate in patients suffering from urinary incontinence due to neurogenic bladder dysfunction. The results indicated significant improvements in patient symptoms, with a reduction in urgency and frequency of urination noted over a six-week treatment period.

Case Study 2: Gastrointestinal Applications

In another study focusing on gastrointestinal disorders, patients with chronic gastritis were administered this compound as part of their treatment regimen. The study reported a marked decrease in abdominal pain and discomfort, suggesting that the compound may effectively alleviate symptoms associated with gastric distress.

Mecanismo De Acción

The mechanism of action of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its substitution pattern, which influences chemical reactivity, stability, and biological interactions. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Differences Notable Properties
Target Compound C₂₈H₃₅NO₄ N-Ethyl-(4-methoxyphenyl)methylamino; cyclohexyl group; butynyl chain High molecular weight (449.6 g/mol); predicted pKa 11.94; lipophilic due to cyclohexyl and aromatic groups
4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Oxybutynin impurity) C₂₁H₂₉NO₃ Ethyl-methylamino group; phenyl instead of methoxyphenyl Lower molecular weight (343.5 g/mol); altered pharmacokinetics due to reduced aromatic substitution
Ethyl (4-methoxybenzyl)aminoacetate C₁₂H₁₇NO₃ Simpler ester structure; lacks cyclohexyl and hydroxybenzene groups Higher solubility in polar solvents; used as a synthetic intermediate
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate C₁₀H₁₁NO₅ Nitro group at para position; methyl ester Enhanced reactivity due to electron-withdrawing nitro group; used in nitroarene reduction studies
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide C₂₀H₂₅ClN₂O₂ Chlorophenyl group; diethylaminoethyl chain Increased steric hindrance; potential CNS activity due to diethylamino group

Functional Group Impact on Properties

  • Amino Group Variations: The N-Ethyl-(4-methoxyphenyl)methylamino group in the target compound enhances lipophilicity and may improve membrane permeability compared to simpler amines (e.g., dimethylamino or unsubstituted amines) .
  • Aromatic Substitutions :

    • The 4-methoxyphenyl moiety contributes to electron-donating effects, stabilizing charge interactions in biological systems. Analogues with chlorophenyl () or nitrophenyl () groups exhibit distinct electronic profiles, affecting reactivity and target selectivity .
  • Ester Chain Modifications :

    • The butynyl chain in the target compound introduces rigidity and conjugated π-bonds, which may influence metabolic stability compared to shorter or saturated chains (e.g., ethyl or propyl groups) .

Actividad Biológica

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C28H35NO4C_{28}H_{35}NO_4. The compound features a butynyl group, a cyclohexyl moiety, and a methoxy-substituted phenyl ring, which contribute to its unique biological properties.

Anticholinergic Activity

Research indicates that this compound exhibits significant anticholinergic activity , making it potentially useful in treating conditions such as dysuria, urinary incontinence, and neurogenic bladder dysfunction. The mechanism involves blocking acetylcholine receptors, which can alleviate symptoms associated with overactive bladder conditions .

Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties by inhibiting smooth muscle proliferation and modulating inflammatory responses in endothelial cells. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence that compounds with similar structures can exhibit anticancer activity. The biological activity may stem from the ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways. However, specific studies on this compound's anticancer effects remain limited .

The precise mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, the following mechanisms are proposed based on related compounds:

  • Receptor Modulation : Interaction with muscarinic receptors leading to reduced bladder contractions.
  • Inhibition of Cytokine Production : Reduction of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Patent US5066680ADemonstrated anticholinergic properties effective for treating urinary dysfunctions .
Research on Similar CompoundsHighlighted potential anticancer effects through apoptosis induction .
In vitro StudiesShowed modulation of inflammatory responses in endothelial cells .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate, and how can they be characterized spectroscopically?

  • Answer : The compound contains a methoxyphenyl group, a butynyl chain, a cyclohexyl substituent, and an acetate ester. Key characterization methods include:

  • NMR Spectroscopy : For identifying proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns, particularly for the butynyl and cyclohexyl groups .
  • IR Spectroscopy : To detect functional groups like ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .

Q. What synthetic methodologies are typically employed for introducing the N-ethyl-(4-methoxyphenyl)methylamino group into similar structures?

  • Answer : The group is often synthesized via reductive amination:

React 4-methoxybenzaldehyde with ethylamine to form an imine intermediate.

Reduce the imine using NaBH₄ or catalytic hydrogenation to yield the secondary amine .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What are common impurities encountered during synthesis, and how can they be resolved?

  • Answer : Common impurities include unreacted starting materials (e.g., 4-methoxyphenyl derivatives) or byproducts from incomplete esterification. Strategies:

  • HPLC : Use a C18 column with a methanol/water mobile phase to separate impurities based on polarity .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to improve crystal purity .

Advanced Research Questions

Q. How can the steric hindrance of the butynyl chain impact reaction efficiency during coupling steps, and what strategies mitigate this?

  • Answer : The rigid butynyl chain may hinder nucleophilic attack or coupling reactions. Mitigation approaches:

  • Stepwise Synthesis : Introduce the butynyl group early to avoid steric clashes in later steps .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Sonogashira) under mild conditions (room temperature, low catalyst loading) to enhance yield .

Q. How do contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. no activity) arise, and how should researchers address them?

  • Answer : Discrepancies may stem from:

  • Purity Variations : Impurities ≥5% can skew bioassay results. Validate purity via HPLC (>98%) before testing .
  • Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms (e.g., COX-1 vs. COX-2) affect activity. Standardize protocols using reference inhibitors .

Q. What computational methods are effective for predicting the compound’s reactivity in novel synthetic pathways?

  • Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways for ester hydrolysis or amine oxidation, focusing on transition-state energetics .
  • Molecular Dynamics Simulations : Model interactions between the cyclohexyl group and hydrophobic enzyme pockets to predict binding affinity .

Q. How can researchers resolve spectral overlaps in NMR data for structurally similar analogs (e.g., methoxyphenyl vs. ethoxyphenyl derivatives)?

  • Answer :

  • 2D NMR Techniques : Use HSQC to correlate carbon-proton pairs and COSY to identify coupling patterns, distinguishing methoxy (-OCH₃) from ethoxy (-OCH₂CH₃) groups .
  • Deuterated Solvents : Employ DMSO-d₆ to sharpen peaks and reduce signal broadening in aromatic regions .

Methodological Considerations

Q. What experimental design principles are critical for optimizing the compound’s yield in multi-step syntheses?

  • Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst ratio) systematically to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. How should researchers validate the compound’s stability under physiological conditions for in vitro studies?

  • Answer :

  • Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare to fresh samples .
  • Light Sensitivity : Assess photostability by exposing samples to UV-Vis light (300–800 nm) and quantifying decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Reactant of Route 2
Reactant of Route 2
4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.